molecular formula C14H17N5OS B2757831 2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide CAS No. 878702-00-2

2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2757831
CAS No.: 878702-00-2
M. Wt: 303.38
InChI Key: DFSILQJHNPGZCO-UHFFFAOYSA-N
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Description

2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a useful research compound. Its molecular formula is C14H17N5OS and its molecular weight is 303.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in the field has led to the development of various synthetic routes and characterization of related compounds, focusing on their structural and chemical properties. For instance, the synthesis and characterization of derivatives with potential acetylcholinesterase inhibitory activity were explored, highlighting the importance of structural modification in enhancing biological activities (Rehman et al., 2013). Similarly, the design and synthesis of compounds with antibacterial and anti-enzymatic properties were investigated, underscoring the role of chemical modification in targeting specific biological pathways (Nafeesa et al., 2017).

Biological Screening

Various compounds structurally related to 2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide have been subjected to biological screening to assess their therapeutic potentials. Studies include evaluating their activity against enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease and other neurodegenerative disorders (Rehman et al., 2013). Furthermore, the investigation into the antibacterial properties of these compounds against various bacterial strains highlights their potential as antibacterial agents (Nafeesa et al., 2017).

Potential Pharmaceutical Applications

The research extends into the exploration of potential pharmaceutical applications, with studies investigating the antiviral activities of related compounds. The examination of nonannulated tetrazolylpyrimidines, for example, showed moderate in vitro activity against the H1N1 subtype of influenza A virus, indicating the possibility of developing new antiviral agents (Ostrovskii et al., 2021).

Chemical Properties and Applications

The study of the crystal structure and properties of compounds with similar chemical frameworks provides insights into their chemical behavior and potential applications in material science and other fields. The crystal structure analysis of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, for example, contributes to understanding the structural basis of their biological activity and potential applications in designing new compounds with desired properties (Cai et al., 2009).

Properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-4-7-15-13(20)9-21-14-16-17-18-19(14)12-8-10(2)5-6-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSILQJHNPGZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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